molecular formula C33H43FO6 B12720139 9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(tricyclo(3.3.1.13,7)dec-1-ylformate) CAS No. 40242-27-1

9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(tricyclo(3.3.1.13,7)dec-1-ylformate)

Cat. No.: B12720139
CAS No.: 40242-27-1
M. Wt: 554.7 g/mol
InChI Key: NNYUDLQXONVMAY-VDOFVVGCSA-N
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Description

9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(tricyclo(3.3.1.13,7)dec-1-ylformate) is a synthetic steroid compound. It is structurally related to betamethasone and clobetasol, which are well-known glucocorticoids used for their anti-inflammatory and immunosuppressive properties .

Preparation Methods

The synthesis of 9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(tricyclo(3.3.1.13,7)dec-1-ylformate) involves multiple steps, starting from a suitable steroid precursor. The synthetic route typically includes fluorination, hydroxylation, and esterification reactions. Industrial production methods often employ advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(tricyclo(3.3.1.13,7)dec-1-ylformate) has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Compared to other glucocorticoids like betamethasone and clobetasol, 9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(tricyclo(3.3.1.13,7)dec-1-ylformate) exhibits unique structural features that may enhance its stability and bioavailability. Similar compounds include:

Properties

CAS No.

40242-27-1

Molecular Formula

C33H43FO6

Molecular Weight

554.7 g/mol

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] adamantane-1-carboxylate

InChI

InChI=1S/C33H43FO6/c1-18-8-25-24-5-4-22-12-23(35)6-7-29(22,2)32(24,34)26(36)16-30(25,3)33(18,39)27(37)17-40-28(38)31-13-19-9-20(14-31)11-21(10-19)15-31/h6-7,12,18-21,24-26,36,39H,4-5,8-11,13-17H2,1-3H3/t18-,19?,20?,21?,24-,25-,26-,29-,30-,31?,32-,33-/m0/s1

InChI Key

NNYUDLQXONVMAY-VDOFVVGCSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C56CC7CC(C5)CC(C7)C6)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C56CC7CC(C5)CC(C7)C6)O)C)O)F)C

Origin of Product

United States

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